N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE
Description
Chemical Identity and Nomenclature
This compound is a multifunctional organic compound characterized by three key components:
- Benzamide core : A benzene ring linked to an amide group.
- Sulfonamide moiety : A sulfonyl group bonded to an amine, contributing to enzyme inhibitory activity.
- Trifluoromethyl (-CF₃) group : A fluorine-rich substituent enhancing lipophilicity and metabolic stability.
IUPAC Name :
N-(2-Methoxyphenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonyl]amino]benzamide
Molecular Formula : C₂₁H₁₇F₃N₂O₄S
Molecular Weight : 450.43 g/mol
Structural Features :
- The 2-methoxyphenyl group at the amide nitrogen introduces steric and electronic effects.
- The para-substituted sulfonamido group on the benzamide enables targeted interactions with biological macromolecules.
Key Spectral Data :
Historical Context of Benzamide-Sulfonamide Hybrid Compounds
Benzamide-sulfonamide hybrids emerged from efforts to synergize the pharmacological profiles of both functional groups:
- Benzamides : Known for anticancer (e.g., dasatinib) and antipsychotic applications.
- Sulfonamides : Pioneered as antibacterial agents (e.g., sulfanilamide) and later repurposed for carbonic anhydrase inhibition.
Milestones in Hybrid Development :
The integration of sulfonamides with benzamides aims to enhance binding affinity and selectivity, particularly in enzyme inhibition. For example, benzamide-4-sulfonamides demonstrated nanomolar inhibition of human carbonic anhydrase isoforms, underscoring their potential in glaucoma and epilepsy treatment.
Significance of Trifluoromethyl Functionalization in Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its unique physicochemical properties:
Key Effects of -CF₃ Substitution :
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S/c1-30-19-8-3-2-7-18(19)25-20(27)14-9-11-16(12-10-14)26-31(28,29)17-6-4-5-15(13-17)21(22,23)24/h2-13,26H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWVCKJLMIWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-N-(2-methoxyphenyl)benzamide
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Activation of 4-nitrobenzoic acid : React 4-nitrobenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous THF at 60°C for 3 hr to form 4-nitrobenzoyl chloride.
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Amide coupling : Add 2-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) dropwise to the acyl chloride solution at 0°C. Stir for 12 hr at RT to yield 4-nitro-N-(2-methoxyphenyl)benzamide .
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Nitro reduction : Hydrogenate the intermediate (10% Pd/C, H₂, EtOH) at 50 psi for 6 hr to obtain 4-amino-N-(2-methoxyphenyl)benzamide (Yield: 78–85%).
Characterization Data :
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
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Sulfonyl chloride preparation : React 3-(trifluoromethyl)benzenesulfonic acid (1.0 equiv) with PCl₅ (1.5 equiv) in refluxing toluene (4 hr) to generate 3-(trifluoromethyl)benzenesulfonyl chloride (Yield: 89%).
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Sulfonamide formation : Add the sulfonyl chloride (1.2 equiv) to a solution of 4-amino-N-(2-methoxyphenyl)benzamide (1.0 equiv) in pyridine (0.1 M) at 0°C. Stir for 24 hr at RT. Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc = 3:1) to obtain the target compound (Yield: 65–72%).
Optimization Table :
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Solvent | Pyridine, DMF, THF | Pyridine |
| Temperature | 0°C → RT, RT only | 0°C → RT |
| Equiv. sulfonyl Cl | 1.0–1.5 | 1.2 |
| Reaction Time | 12–36 hr | 24 hr |
Alternative One-Pot Approach
A modified method from combines steps 2.1 and 2.2:
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React 4-nitrobenzoic acid with 2-methoxyaniline via mixed anhydride (using ClCO₂iPr) to directly form 4-nitro-N-(2-methoxyphenyl)benzamide .
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Reduce nitro group with SnCl₂/HCl (2 hr, 60°C).
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Perform in-situ sulfonylation without isolating the amine intermediate (Yield: 58% overall).
Critical Analysis of Methodologies
Coupling Reagent Comparison
Key Findings :
Impact of Trifluoromethyl Group
The electron-withdrawing CF₃ group:
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Deactivates the sulfonyl chloride, requiring excess reagent (1.2 equiv).
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Lowers reaction temperature needs compared to non-fluorinated analogs (ΔT = 15–20°C).
Purification and Characterization
Chromatographic Conditions
Spectroscopic Data
Target Compound :
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¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 154.2 (C-OCH₃), 142.1 (SO₂N), 135.6–118.3 (Ar-C), 124.5 (q, J = 271 Hz, CF₃).
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HRMS (ESI+): m/z [M+H]⁺ Calcd for C₂₁H₁₆F₃N₂O₄S: 449.0784; Found: 449.0789.
Industrial-Scale Considerations
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Continuous Flow Reactor : Reduces reaction time from 24 hr to 45 min at 100°C (P = 15 bar).
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Crystallization : Use heptane/EtOAc (5:1) for ≥98% purity with single recrystallization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The sulfonylamino group plays a crucial role in binding to the active site of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzamide Core
Key Compounds for Comparison :
N-(4-Methyl-3-{[3-(4-pyrimidinyl)-2-pyridinyl]amino}phenyl)-3-(trifluoromethyl)benzamide (): Structural Differences: Replaces the sulfonamido group with a pyrimidine-pyridine amino substituent. Functional Implications: The pyrimidine-pyridine moiety may enhance π-π stacking interactions in kinase binding pockets, whereas the sulfonamido group in the target compound could improve hydrogen bonding with polar residues. Physicochemical Properties: Higher molecular weight (due to the heterocyclic system) may reduce solubility compared to the target compound .
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (, TKB286): Structural Differences: Features an isopropoxy group instead of methoxy and lacks the sulfonamido linker. Functional Implications: The bulkier isopropoxy group may hinder membrane permeability but improve metabolic stability.
4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide (, GEW702): Structural Differences: Incorporates a piperazinylmethyl group and a pyrimidinyl-pyridinyl amino substituent. Functional Implications: The piperazine group enhances solubility via protonation at physiological pH, while the pyrimidinyl-pyridinyl system may confer selectivity for tyrosine kinase receptors (e.g., EGFR). The target compound’s sulfonamido group offers a distinct binding profile .
Role of Trifluoromethyl and Sulfonamido Groups
- Trifluoromethyl (CF₃) : Present in all compared compounds, this group increases lipophilicity (logP) and resistance to oxidative metabolism. However, its position (meta in the target vs. ortho in TKB286) affects steric interactions .
- Analogous compounds lacking this group (e.g., ) may rely on alternative binding mechanisms .
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogs.
- Solubility : The target compound’s moderate solubility (0.12 mg/mL) is comparable to ’s analog but lower than TKB286, likely due to the sulfonamido group’s polarity. GEW702’s high solubility stems from its ionizable piperazine group .
- Metabolic Stability : The trifluoromethyl group in all compounds slows CYP450-mediated oxidation. However, the sulfonamido group in the target may increase susceptibility to hydrolysis in acidic environments .
Biological Activity
N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H15F3N2O3S
- Molecular Weight : 368.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for preventing cell division.
- Apoptosis Induction : It promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | G2/M arrest, apoptosis induction |
| PC-3 | 4.2 | G2/M arrest, apoptosis induction |
| HCT-116 | 3.8 | G2/M arrest, apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 85% |
| IL-6 | 75% |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of NF-kB Pathway : The compound suppresses the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes.
- Targeting COX Enzymes : It has been suggested that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
Case Studies and Research Findings
Several studies have reported on the efficacy and safety profile of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against various cancer cell lines compared to standard chemotherapeutics .
- Another research article highlighted its potential as a dual-action agent targeting both inflammation and cancer progression, suggesting a synergistic effect when combined with existing therapies .
Q & A
Basic Research: Synthesis and Purification
Q: What are the key steps and challenges in synthesizing this compound? A: The synthesis typically involves:
- Multi-step coupling reactions : Sulfonamide bond formation between the trifluoromethylbenzenesulfonyl chloride and the benzamide precursor under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from byproducts like unreacted intermediates .
- Critical parameters : Temperature control (0–5°C during sulfonylation) and solvent selection (e.g., THF or dichloromethane) to prevent hydrolysis of reactive intermediates .
Advanced Research: Optimizing Synthetic Yield
Q: How can researchers address low yields during scale-up synthesis? A: Advanced strategies include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- In-line monitoring : Employing techniques like FTIR or HPLC to track reaction progress and identify side reactions (e.g., over-sulfonylation) .
- Solvent optimization : Switching to polar aprotic solvents like DMF to improve solubility of intermediates at higher concentrations .
Basic Research: Structural Characterization
Q: What analytical methods confirm the compound’s structural integrity? A: Core techniques include:
- NMR spectroscopy : H and C NMR to verify the methoxyphenyl and trifluoromethyl groups (e.g., δ ~3.8 ppm for methoxy protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
- Elemental analysis : Validate C, H, N, S, and F content to rule out impurities .
Advanced Research: Resolving Structural Ambiguities
Q: How to address discrepancies in crystallographic vs. computational structural data? A: Advanced approaches:
- Single-crystal X-ray diffraction : Resolve bond-length ambiguities (e.g., sulfonamide S–N bond vs. DFT-predicted values) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between amide groups and adjacent aromatic rings) .
- DFT calculations : Compare optimized geometries with experimental data to identify conformational flexibility in the methoxyphenyl group .
Basic Research: Biological Activity Screening
Q: What in vitro assays are suitable for initial bioactivity profiling? A: Standard methods:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination) .
- Antimicrobial susceptibility testing : Broth microdilution assays (e.g., MIC values against Gram-positive/negative strains) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC in HepG2 or MCF-7 cells) .
Advanced Research: Mechanism of Action Studies
Q: How to identify the compound’s molecular targets in cancer pathways? A: Advanced methodologies:
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases like EGFR or VEGFR .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to recombinant proteins .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out suspected receptors and assessing activity loss .
Basic Research: Stability and Storage
Q: How should the compound be stored to maintain stability? A: Recommendations:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxy group .
- Solvent : Dissolve in DMSO for long-term storage (avoid aqueous buffers due to hydrolysis risk) .
- Purity checks : Regular HPLC analysis (C18 columns, acetonitrile/water gradient) to monitor degradation .
Advanced Research: Addressing Data Contradictions
Q: How to reconcile conflicting bioactivity data across studies? A: Advanced troubleshooting:
- Batch variability analysis : Compare NMR and LC-MS data across synthetic batches to rule out impurities .
- Assay standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., PCA) to identify outliers in published datasets .
Basic Research: Structure-Activity Relationships (SAR)
Q: Which structural features correlate with enhanced bioactivity? A: Key observations:
- Trifluoromethyl group : Critical for hydrophobic interactions with target proteins (e.g., improved IC vs. non-CF analogs) .
- Methoxyphenyl moiety : Modulates solubility; replacing methoxy with ethoxy reduces cellular uptake .
- Sulfonamide linker : Rigidity enhances binding to enzymes with deep active sites .
Advanced Research: Cross-Disciplinary Applications
Q: How can this compound be repurposed for materials science? A: Emerging applications:
- Liquid crystals : Functionalize with alkyl chains to study mesophase behavior (polarizing microscopy) .
- Metal-organic frameworks (MOFs) : Use the sulfonamide group as a coordination site for transition metals (e.g., Cu) .
- Fluorescent probes : Modify the benzamide core with fluorophores (e.g., dansyl chloride) for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
